molecular formula C13H17F3NO4P B13424250 N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine CAS No. 24303-23-9

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine

Katalognummer: B13424250
CAS-Nummer: 24303-23-9
Molekulargewicht: 339.25 g/mol
InChI-Schlüssel: DINNNACUYLGCHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine is a chemical compound with the molecular formula C13H17F3NO4P and a molecular weight of 339.25 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an ethanimine group, and a diethoxyphosphoryloxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine involves several steps. One common method includes the reaction of acetophenone with trifluoromethyl group, followed by the formation of an oxime. This oxime is then reacted with diethyl phosphate under specific conditions to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The phosphoryloxy group can participate in phosphorylation reactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine can be compared with similar compounds such as:

    Acetophenone derivatives: These compounds share the acetophenone core structure but differ in their substituents.

    Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts unique chemical properties.

    Phosphorylated compounds: These compounds contain phosphoryl groups and are used in various chemical and biological applications. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

24303-23-9

Molekularformel

C13H17F3NO4P

Molekulargewicht

339.25 g/mol

IUPAC-Name

diethyl [1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate

InChI

InChI=1S/C13H17F3NO4P/c1-4-19-22(18,20-5-2)21-17-10(3)11-6-8-12(9-7-11)13(14,15)16/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

DINNNACUYLGCHT-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OCC)ON=C(C)C1=CC=C(C=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.